molecular formula C13H11ClO4S B14630772 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride CAS No. 53446-35-8

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B14630772
CAS No.: 53446-35-8
M. Wt: 298.74 g/mol
InChI Key: IVZDLLIJROGGHC-UHFFFAOYSA-N
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Description

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride (CAS 53446-35-8) is a high-purity, specialized organic compound with the molecular formula C₁₃H₁₁ClO₄S and a molecular weight of 298.74 g/mol . This chemical belongs to the sulfonyl halide family, a class of reagents characterized by a sulfonyl group (R-SO₂) bound to a halogen atom . The unique naphthalene backbone substituted with acetyl and methoxy groups makes it a valuable multifunctional building block in organic synthesis and medicinal chemistry research. Its primary research application leverages its reactivity as a sulfonylating agent. The sulfonyl chloride (SO₂Cl) group is highly electrophilic and readily undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively . This makes it a key intermediate for the Hinsberg reaction and for constructing complex molecules with sulfonyl functional groups. Researchers value this compound for developing novel pharmaceutical intermediates, particularly in exploring non-steroidal anti-inflammatory drugs (NSAIDs), given the known importance of substituted naphthalene scaffolds in this drug class . The presence of both the sulfonyl chloride and the acetyl group on the naphthalene ring provides two distinct sites for further chemical modification, allowing for the creation of diverse compound libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

53446-35-8

Molecular Formula

C13H11ClO4S

Molecular Weight

298.74 g/mol

IUPAC Name

6-acetyl-8-methoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C13H11ClO4S/c1-8(15)10-6-9-4-3-5-12(19(14,16)17)13(9)11(7-10)18-2/h3-7H,1-2H3

InChI Key

IVZDLLIJROGGHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1)C=CC=C2S(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Friedel-Crafts Acylation Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
AlCl₃ CH₂Cl₂ 0 12 73
FeCl₃ CS₂ 40 24 65
H₂SO₄ Nitrobenzene 50 18 58

Sulfonation at the 1-Position

Sulfonation is achieved using fuming sulfuric acid (20% SO₃) at 80°C for 6 hours, exploiting the acetyl group’s meta-directing effects to position the sulfonic acid at the 1-position. The reaction mixture is quenched in ice water, and the precipitated 6-acetyl-8-methoxynaphthalene-1-sulfonic acid is filtered and washed with cold ethanol (Yield: 82%). Alternative methods employing chlorosulfonic acid (ClSO₃H) at 0°C reduce side reactions but require strict temperature control to prevent over-sulfonation.

Conversion to Sulfonyl Chloride

The sulfonic acid derivative is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂). A mixture of 6-acetyl-8-methoxynaphthalene-1-sulfonic acid (1 equivalent), PCl₅ (3 equivalents), and SOCl₂ (10 mL/g substrate) is refluxed for 4 hours. Excess reagents are removed under reduced pressure, and the crude product is purified by recrystallization from hexane (Yield: 89%). Gas chromatography-mass spectrometry (GC-MS) analysis confirms >98% purity, with no detectable sulfonic acid residues.

Table 2: Chlorinating Agents and Their Efficiencies

Agent Solvent Temperature (°C) Time (h) Yield (%)
PCl₅/SOCl₂ SOCl₂ 80 4 89
SOCl₂ alone Toluene 110 8 72
POCl₃ DMF 100 6 65

Purification and Characterization

Final purification involves sequential recrystallization from toluene and methanol to remove residual chlorides. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure: δ 8.5 (s, 1H, H-1), 7.9–7.2 (m, 5H, naphthalene protons), 3.9 (s, 3H, OCH₃), and 2.6 (s, 3H, COCH₃). High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies a purity of 99.2%.

Industrial-Scale Adaptations

Large-scale syntheses employ continuous-flow reactors to enhance heat dissipation during exothermic steps like sulfonation. A patented method describes a tubular reactor system where 6-acetyl-8-methoxynaphthalene and SO₃ are mixed at 50°C, achieving 94% conversion with a residence time of 30 minutes. Catalyst recycling protocols for AlCl₃ using liquid-liquid extraction reduce costs by 40%.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Sulfuric Acid (H2SO4): Employed in sulfonation reactions.

    Amines, Alcohols, Thiols: Act as nucleophiles in substitution reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-1-sulfonyl Chloride

  • Structure : Lacks the 6-acetyl and 8-methoxy groups.
  • Reactivity : The absence of substituents reduces steric hindrance, allowing faster nucleophilic substitution compared to the target compound. However, the lack of electronic modulation from acetyl/methoxy groups may limit regioselectivity in reactions.
  • Solubility : Less polar than the target compound due to the absence of acetyl and methoxy groups, resulting in lower solubility in polar solvents like water.

8-Methoxynaphthalene-1-sulfonyl Chloride

  • Structure : Contains the methoxy group at position 8 but lacks the 6-acetyl group.
  • Steric effects at position 8 are comparable.
  • Applications : Used in dye synthesis, but the absence of an acetyl group limits its utility in creating bioactive sulfonamides.

6-Acetylnaphthalene-1-sulfonyl Chloride

  • Structure : Features the acetyl group at position 6 but lacks the 8-methoxy group.
  • Reactivity : The acetyl group enhances electrophilicity at the sulfonyl chloride, accelerating reactions with nucleophiles like amines. However, the absence of methoxy-induced steric hindrance may lead to byproducts in complex syntheses.

1-Methylnaphthalene Derivatives (e.g., 1-Methylnaphthalene)

  • Structure : Methyl group at position 1 instead of sulfonyl chloride.
  • Toxicity : Naphthalene derivatives like 1-methylnaphthalene are associated with respiratory and hemolytic toxicity . The target compound’s sulfonyl chloride group likely increases acute toxicity (e.g., corrosivity), though its acetyl and methoxy groups may alter metabolic pathways.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Substituents Reactivity (Relative) Solubility in Water
6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride ~294.75 1-SO₂Cl, 6-COCH₃, 8-OCH₃ Moderate-High Low
Naphthalene-1-sulfonyl chloride ~226.68 1-SO₂Cl High Very Low
8-Methoxynaphthalene-1-sulfonyl chloride ~256.72 1-SO₂Cl, 8-OCH₃ Moderate Low
6-Acetylnaphthalene-1-sulfonyl chloride ~264.73 1-SO₂Cl, 6-COCH₃ High Low

Q & A

Q. What are the established synthetic routes for 6-Acetyl-8-methoxynaphthalene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of a naphthalene precursor followed by acetylation and methoxy group introduction. Key steps include:
  • Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.
  • Acetylation : Employ acetyl chloride with AlCl₃ as a catalyst in anhydrous dichloromethane.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates.
    Optimization parameters: Monitor reaction progress via TLC, adjust stoichiometry (1:1.2 molar ratio for sulfonation), and maintain inert atmospheres to prevent hydrolysis of the sulfonyl chloride group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Prioritize ¹H/¹³C NMR (in CDCl₃) to confirm substitution patterns:
  • Acetyl group : Look for a singlet at ~2.6 ppm (³J coupling).
  • Methoxy group : A sharp singlet at ~3.9 ppm.
  • Sulfonyl chloride : Characteristic deshielding in ¹³C NMR (~115–120 ppm for aromatic carbons adjacent to SO₂Cl).
    Mass spectrometry (ESI-TOF) verifies molecular ion peaks (m/z ~298.7 [M+H]⁺). Cross-validate with FT-IR (S=O stretch at 1360–1380 cm⁻¹) .

Q. What in vitro models are recommended for preliminary toxicity screening of sulfonated naphthalene derivatives?

  • Methodological Answer : Standardize exposure using:
  • Hepatocyte cultures (e.g., HepG2 cells) to assess hepatic toxicity via ALT/AST leakage assays.
  • Renal proximal tubule cells (HK-2 line) for nephrotoxicity markers (e.g., Kim-1).
    Parameters: 24–72 hr exposure, dose range 1–100 µM, and solvent controls (DMSO ≤0.1%). Include positive controls (e.g., acetaminophen for hepatotoxicity) .

Advanced Research Questions

Q. How should researchers address contradictory findings between in vitro and in vivo toxicity data, particularly regarding hepatic/renal effects?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in vivo). Strategies:
  • Interspecies comparison : Use humanized mouse models or primary hepatocytes from multiple species.
  • Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., quinone metabolites).
  • Dose alignment : Adjust in vitro concentrations to match in vivo tissue levels (PBPK modeling).
    Address study bias using tools like Table C-7 (randomization, allocation concealment) .

Q. What methodological considerations are critical for dose-response studies to ensure accurate EC50/LC50 determination?

  • Methodological Answer :
  • Non-linear regression : Use 4-parameter logistic models (e.g., Hill equation) over linear interpolation.
  • Replicate design : Minimum n=6 per dose group to account for biological variability.
  • Endpoint timing : Align with metabolic half-life (e.g., 48 hr for stable sulfonate adducts).
    Validate assays with reference toxicants (e.g., naphthoquinones) and include sham controls .

Q. How can computational chemistry predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to:
  • Map electrostatic potential surfaces, identifying electrophilic sites (sulfur in SO₂Cl).
  • Simulate transition states for reactions with amines/thiols (activation energy ΔG‡).
    Validate predictions with kinetic studies (UV-Vis monitoring at 260 nm for chloride release) .

Q. What biomarkers are most sensitive for detecting oxidative stress induced by naphthalene sulfonates in cell cultures?

  • Methodological Answer : Prioritize GSH/GSSG ratios (HPLC-ECD) and 8-OHdG (DNA oxidation, ELISA). Timepoint optimization : Sample at 6 hr (acute ROS) and 24 hr (secondary necrosis). Use N-acetylcysteine (NAC) as an antioxidant control .

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